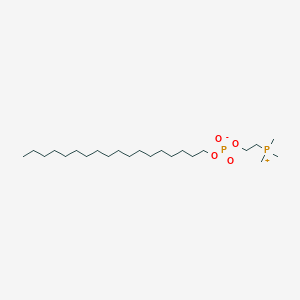
Octadecylphosphophosphoniumcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylphosphophosphoniumcholine (OPPC) is a cationic lipid that has been extensively studied for its potential use in gene therapy and drug delivery. It is a synthetic lipid that is derived from phosphatidylcholine and has a long hydrophobic tail of 18 carbon atoms. OPPC has been shown to have high transfection efficiency and low toxicity, making it a promising candidate for use in various applications.
Mécanisme D'action
Octadecylphosphophosphoniumcholine works by forming lipoplexes with nucleic acids such as DNA and RNA. The positively charged head of Octadecylphosphophosphoniumcholine interacts with the negatively charged phosphate groups of the nucleic acids, leading to the formation of stable complexes. These complexes can then be taken up by cells through various mechanisms such as endocytosis, leading to the delivery of the nucleic acids into the cells.
Biochemical and Physiological Effects:
Octadecylphosphophosphoniumcholine has been shown to have low toxicity and minimal immune response in various cell types. It has also been shown to have a high degree of stability in biological fluids, making it a promising candidate for use in vivo. Octadecylphosphophosphoniumcholine has been shown to induce a transient increase in intracellular calcium levels, which may be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
Octadecylphosphophosphoniumcholine has several advantages over other lipid-based transfection reagents. It has been shown to have high transfection efficiency and low toxicity in a wide range of cell types. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, Octadecylphosphophosphoniumcholine has some limitations as well. It has been shown to be less effective in certain cell types, and its transfection efficiency can be affected by various factors such as the concentration of the lipid and the ratio of lipid to nucleic acid.
Orientations Futures
There are several future directions for the use of Octadecylphosphophosphoniumcholine in gene therapy and drug delivery. One potential application is the use of Octadecylphosphophosphoniumcholine in the delivery of CRISPR/Cas9 gene editing tools. Octadecylphosphophosphoniumcholine has also been studied for the delivery of various small molecules such as anticancer drugs and imaging agents. Further research is needed to optimize the use of Octadecylphosphophosphoniumcholine in these applications and to explore its potential use in other areas of biomedical research.
Conclusion:
In conclusion, Octadecylphosphophosphoniumcholine is a promising candidate for use in gene therapy and drug delivery. Its high transfection efficiency and low toxicity make it an attractive option for various applications. Further research is needed to optimize its use and explore its potential in other areas of biomedical research.
Méthodes De Synthèse
Octadecylphosphophosphoniumcholine can be synthesized through a multistep process that involves the reaction of phosphatidylcholine with various reagents. The most commonly used method involves the reaction of phosphatidylcholine with octadecylphosphonic acid, followed by the addition of choline chloride. The resulting product is then purified through various techniques such as column chromatography and thin-layer chromatography.
Applications De Recherche Scientifique
Octadecylphosphophosphoniumcholine has been extensively studied for its potential use in gene therapy and drug delivery. It has been shown to have high transfection efficiency in a wide range of cell types, making it a promising candidate for the delivery of therapeutic genes. Octadecylphosphophosphoniumcholine has also been used in the delivery of small interfering RNA (siRNA) for the treatment of various diseases such as cancer and viral infections.
Propriétés
IUPAC Name |
octadecyl 2-trimethylphosphaniumylethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUUBNORFYVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50O4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439846 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphophosphoniumcholine | |
CAS RN |
156825-89-7 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)

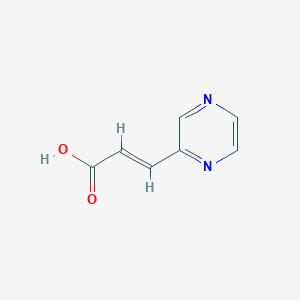


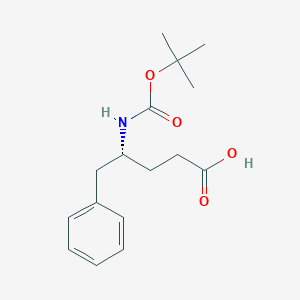
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
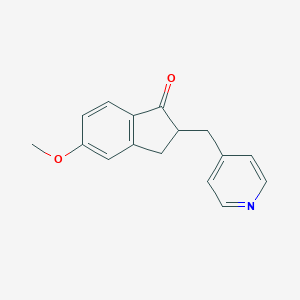

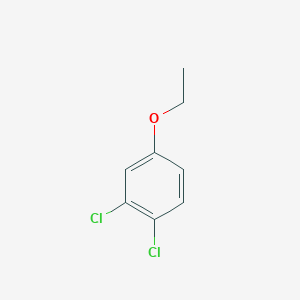
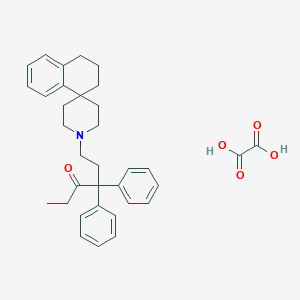
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)